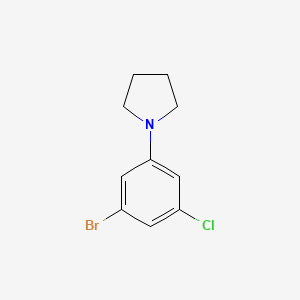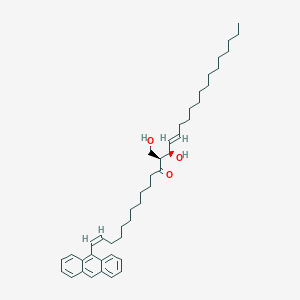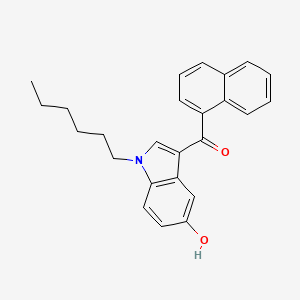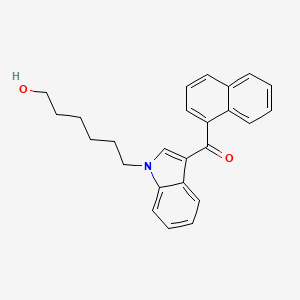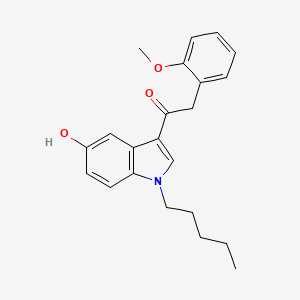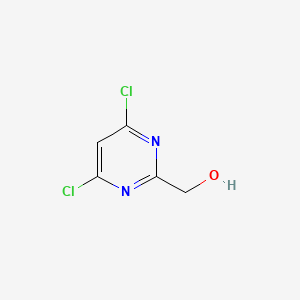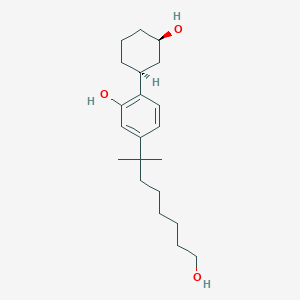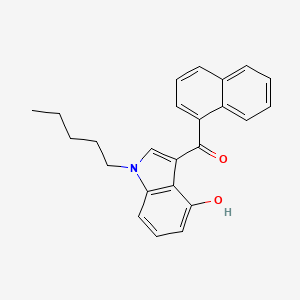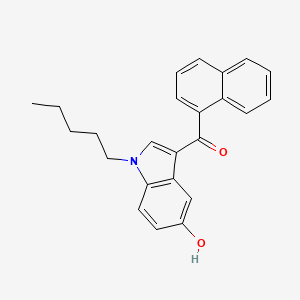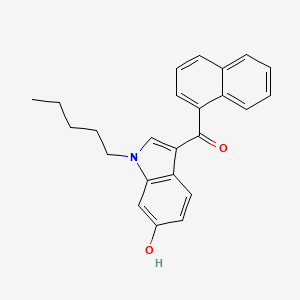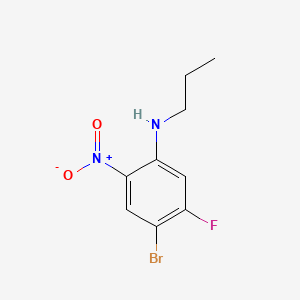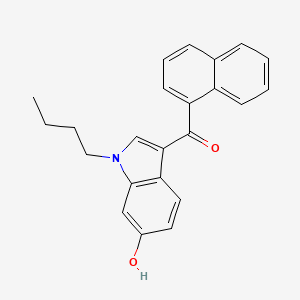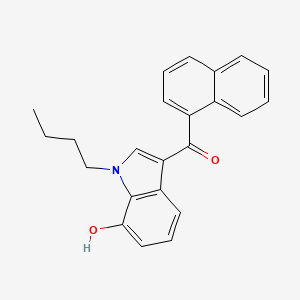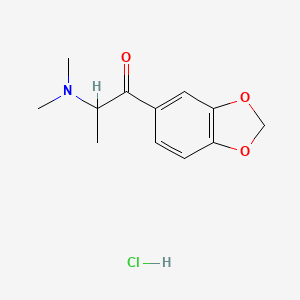
Dimethylone hydrochloride
Übersicht
Beschreibung
Dimethylone hydrochloride, also known as bk-MDDMA, is a designer drug of the phenethylamine, amphetamine, and cathinone chemical classes with potential psychotropic effects . It is used in clinical toxicology, forensic analysis, or urine drug testing applications by LC/MS or GC/MS .
Synthesis Analysis
Dimethylamine hydrochloride has been used in the preparation of hexamethylmelamine-methyl-14C . It has also been used to prepare the standard solution of methylamine (MA), dimethylamine (DMA), trimethylamine (TMA), and trimethylamine-N-oxide (TMAO) while determining methylamines and trimethylamine-N-oxide in particulate matter . The synthesis of many drug substances such as metformin hydrochloride involves the use of dimethylamine . The nitrosylation of DMA to generate NDMA is a model reaction that could rise during API processing .
Molecular Structure Analysis
The molecular formula of Dimethylone hydrochloride is C12H16ClNO3 . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride . The InChI is InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H . The Canonical SMILES is CC(C(=O)C1=CC2=C(C=C1)OCO2)N©C.Cl .
Chemical Reactions Analysis
Dimethylamine and nitrite are precursors in the formation of NDMA . Ion chromatography (IC) methods were developed for the determination of these two precursors in drug substances and drug products . The developed methods were successfully applied to DMA and nitrite determinations in five drug products including metformin, losartan, ranitidine, Nytol, and Benadyrl, and two drug substances (APIs), losartan potassium and metformin hydrochloride .
Physical And Chemical Properties Analysis
The molecular weight of Dimethylone hydrochloride is 81.545 . The density is 0.8949 (rough estimate) . The melting point is 170-173°C (lit.) , and the boiling point is 95.79°C (rough estimate) . It is soluble in water with a solubility of 3000 g/L at 20 ºC .
Wissenschaftliche Forschungsanwendungen
1. Application in Hookworm Disease
Dimethylone hydrochloride has been studied for its efficacy in treating hookworm infections. In a study, it was found to be a safe and fairly effective treatment for hookworm disease when administered in a single dose. The study observed a cure rate of 64% in 50 patients, with a significant reduction in worm load in 30% of the cases. Side effects were mild and mostly related to gastrointestinal irritation (Sama, Ghouri, & Chuttani, 1967).
2. Role in Inducing Adenocarcinomas in Mice
Another research avenue explored the induction of colon adenocarcinomas in mice through weekly injections of dimethylone hydrochloride. The study found that this treatment induced colonic carcinomas in over 90% of the animals after 186 days, suggesting its potential role in cancer research models (Thurnherr, Deschner, Stonehill, & Lipkin, 1973).
3. Use as a Pharmaceutical and Research Intermediate
Dimethylone hydrochloride is used primarily as an organic chemical intermediate, including applications in pharmaceuticals. Its use extends to agricultural chemicals, photographic chemicals, and biochemical reagents for enzyme and other studies. This versatile chemical also plays a role in human occupational exposure scenarios (Abdo, 2007).
Safety And Hazards
Dimethylone hydrochloride causes burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and store it under an inert atmosphere .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMQTJLQSAOBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347814 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylone hydrochloride | |
CAS RN |
109367-07-9 | |
| Record name | Dimethylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



